

A Comparative Guide to the Metabolic Pathways of L-Psicose and D-Fructose

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L*-Psicose

Cat. No.: B122136

[Get Quote](#)

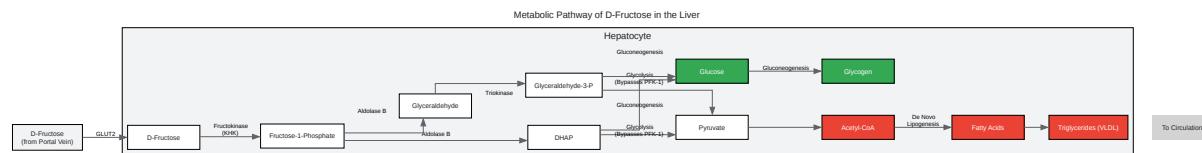
For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic fates of **L-Psicose** (also known as D-Allulose) and D-fructose. While these two sugars are C-3 epimers with similar structures and taste profiles, their interactions with metabolic pathways diverge significantly, leading to distinct physiological outcomes.^{[1][2]} This analysis is supported by experimental data, detailed protocols, and visual pathway diagrams to facilitate a comprehensive understanding.

Absorption and Bioavailability

The initial journey of both sugars begins in the small intestine, but their subsequent paths differ fundamentally.

- **D-Fructose:** Ingested fructose is absorbed from the intestinal lumen primarily through the GLUT5 transporter, which has a high affinity for fructose.^{[3][4]} The GLUT2 transporter also facilitates its passage across the intestinal epithelium into the portal circulation.^[5] While the small intestine can metabolize a portion of an oral fructose load, the majority is transported via the portal vein to the liver, which metabolizes approximately 70% of the fructose that enters the bloodstream.^{[3][6]}
- **L-Psicose (D-Allulose):** **L-Psicose** is also readily absorbed in the small intestine.^[2] However, unlike D-fructose, it is not significantly metabolized by the body.^{[1][2][7]} After absorption, it circulates in the bloodstream before being largely excreted unchanged in the urine.^{[2][8][9]} Studies in humans have shown that about 70% of ingested **L-Psicose** is

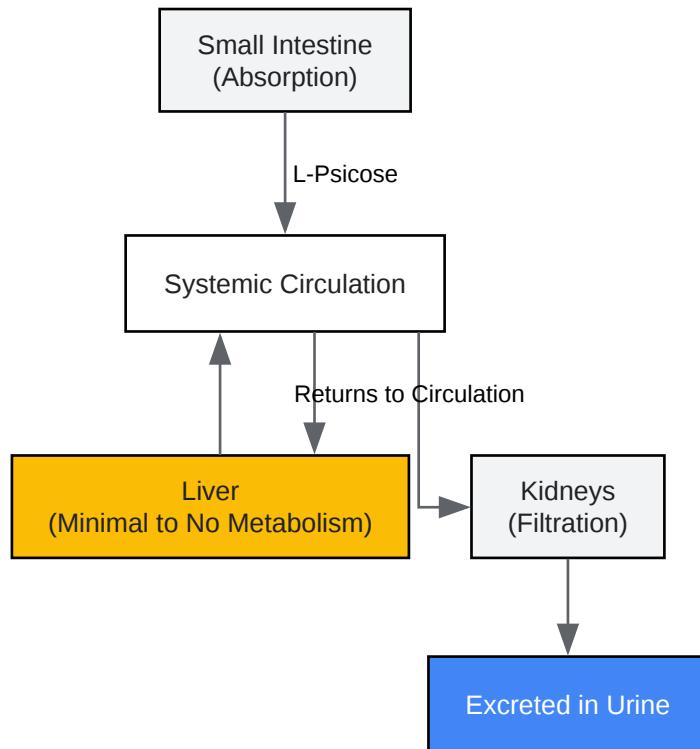

recovered in urine, and it is not metabolized into energy.[\[8\]](#) Its caloric value is estimated to be only 0.2 to 0.4 kcal/g.[\[1\]](#)

Metabolic Pathways: A Tale of Two Fates

The primary distinction between **L-Psicose** and D-fructose lies in their hepatic metabolism. D-fructose is a substrate for a rapid metabolic pathway, whereas **L-Psicose** is largely inert.

Once in the liver, D-fructose enters the fructolysis pathway. This process bypasses the primary rate-limiting step of glycolysis (the phosphofructokinase-1 reaction), allowing for rapid, unregulated flux.[\[4\]](#)[\[10\]](#)[\[11\]](#)

- **Phosphorylation:** Fructokinase (Ketohexokinase) rapidly phosphorylates fructose to fructose-1-phosphate (F1P), trapping it within the hepatocyte.[\[4\]](#)[\[12\]](#)
- **Cleavage:** Aldolase B cleaves F1P into two triose intermediates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde.[\[6\]](#)[\[12\]](#)[\[13\]](#)
- **Entry into Glycolysis/Gluconeogenesis:** DHAP is a direct glycolytic intermediate. Glyceraldehyde is phosphorylated by triokinase to glyceraldehyde-3-phosphate, which also enters the glycolytic pathway.[\[6\]](#)
- **Metabolic Fates:** These intermediates can be directed toward several pathways:
 - **Glycogen Synthesis:** Replenishment of liver glycogen stores. Fructose is considered a better substrate for glycogen synthesis than glucose.[\[12\]](#)
 - **Triglyceride Synthesis (De Novo Lipogenesis):** Conversion to pyruvate, then acetyl-CoA, which serves as a precursor for fatty acid synthesis.[\[12\]](#) Excessive fructose consumption is a potent inducer of de novo lipogenesis (DNL), contributing to hypertriglyceridemia and hepatic steatosis (fatty liver).[\[11\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)


[Click to download full resolution via product page](#)

Caption: D-Fructose metabolism in the liver bypasses key glycolytic regulation.

L-Psicose represents a stark contrast to D-fructose. Its metabolic involvement is minimal.

- Absorption: Absorbed from the small intestine into the bloodstream.[2]
- Minimal Metabolism: It is a poor substrate for the enzymes that metabolize other sugars like fructose and glucose. It is not significantly phosphorylated by fructokinase or hexokinase.[7]
- Excretion: Because it is not metabolized, **L-Psicose** is filtered by the kidneys and excreted in the urine, largely in its original form.[8][9] This lack of metabolic utilization is the basis for its near-zero caloric value.[1][7]

Metabolic Pathway of L-Psicose

[Click to download full resolution via product page](#)

Caption: **L-Psicose** is absorbed but not metabolized, leading to urinary excretion.

Comparative Physiological Effects & Experimental Data

The divergent metabolic pathways of **L-Psicose** and D-fructose result in opposing effects on lipid metabolism, glycemic control, and body fat accumulation.

- **D-Fructose:** High intake is strongly linked to increased DNL, elevated circulating triglycerides, and accumulation of fat in the liver and visceral depots.[11][14][15]
- **L-Psicose:** Studies suggest **L-Psicose** may help reduce body fat accumulation by suppressing hepatic lipogenic enzymes and increasing fat oxidation.[17][18][19][20]

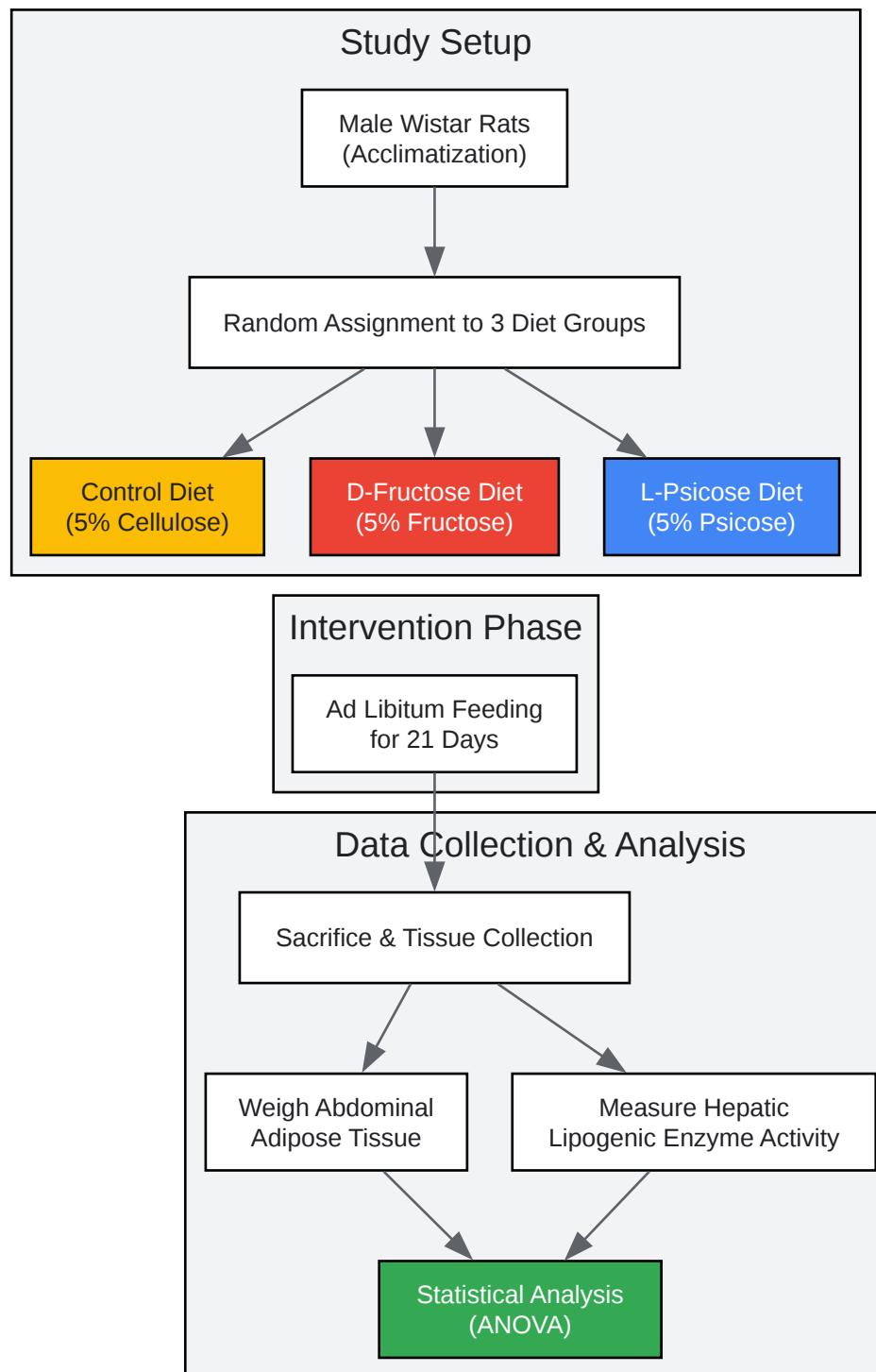
Parameter	D-Fructose Diet	L-Psicose (D-Allulose) Diet	Species	Key Finding	Citation
Abdominal Adipose Tissue Weight	Higher	Significantly Lower	Rat	L-Psicose resulted in lower abdominal fat accumulation compared to D-fructose.	[17]
Hepatic Fatty Acid Synthase Activity	Higher	Significantly Lower	Rat	L-Psicose supplementat ion suppresses hepatic lipogenic enzyme activities.	[17]
Hepatic Glucose 6-Phosphate Dehydrogenase Activity	Higher	Significantly Lower	Rat	A key enzyme in the pentose phosphate pathway that supplies NADPH for lipogenesis was suppressed by L-Psicose.	[17]
24h Fat Oxidation	Lower	Significantly Higher (dark period)	Rat	L-Psicose diet increased fat oxidation compared to	[19] [20]

				the control diet.
24h				L-Psicose diet led to lower carbohydrate oxidation. [19][20]
Carbohydrate Oxidation	Higher	Lower	Rat	
Energy Expenditure	Lower	Significantly Higher (light period)	Rat	L-Psicose diet enhanced 24- hour energy expenditure. [19][20]

- **D-Fructose:** While pure fructose has a low glycemic index, its chronic consumption can lead to hepatic insulin resistance, which impairs overall glucose homeostasis.[15]
- **L-Psicose:** **L-Psicose** has a negligible impact on blood glucose levels.[2][21] Furthermore, it acts as an inhibitor of intestinal α -glucosidases (sucrase and maltase), which can suppress the glycemic response after consumption of other carbohydrates like sucrose and maltose. [1][22][23]

Parameter	D-Fructose	L-Psicose (D-Allulose)	Species	Key Finding	Citation
Post-Sucrose Blood Glucose (AUC)	No significant change vs. control	Significantly Suppressed	Rat	L-Psicose (0.2 g/kg) significantly inhibited the increase in plasma glucose after sucrose (2 g/kg) administration.	[22]
Post-Maltose Blood Glucose (AUC)	No significant change vs. control	Significantly Suppressed	Rat	L-Psicose inhibited the glycemic response to maltose.	[22]
Post-Glucose Blood Glucose (AUC)	N/A	No Suppression	Rat	L-Psicose does not affect the absorption of glucose itself.	[22]
Intestinal Sucrase Activity	No inhibitory effect	Potently Inhibited	In Vitro	L-Psicose directly inhibits the enzyme responsible for sucrose digestion.	[22]
Intestinal Maltase Activity	No inhibitory effect	Potently Inhibited	In Vitro	L-Psicose directly inhibits the enzyme responsible	[22]

for maltose
digestion.



Experimental Protocols

The data presented above are derived from studies with specific methodologies. Understanding these protocols is crucial for interpreting the results.

- Objective: To compare the effects of D-psicose and D-fructose on body fat accumulation in rats.
- Subjects: Male Wistar rats.
- Experimental Design: Rats were fed one of three experimental diets for 21 days: a diet including 5% cellulose (control), 5% D-fructose, or 5% D-psicose.
- Data Collection: At the end of the 21-day period, rats were sacrificed. Abdominal adipose tissue (perirenal and epididymal) was excised and weighed. Liver samples were collected for enzyme activity analysis.
- Biochemical Analysis: Activities of key lipogenic enzymes, including fatty acid synthase and glucose-6-phosphate dehydrogenase, were measured in liver homogenates using spectrophotometric methods. Lipoprotein lipase activity was also measured in various tissues.
- Statistical Analysis: Data were analyzed using analysis of variance (ANOVA) to determine significant differences between the dietary groups.

Workflow for Comparative Diet Study

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for a comparative diet study in rats.

Conclusion

L-Psicose and D-fructose, despite being structural epimers, exhibit profoundly different metabolic properties.

- D-Fructose is readily metabolized, primarily in the liver, via a pathway that bypasses key glycolytic regulation. This makes it a potent substrate for both glycogen and triglyceride synthesis, and high consumption is associated with an increased risk of metabolic disturbances like fatty liver disease and hypertriglyceridemia.
- **L-Psicose** is largely metabolically inert. It is absorbed but not utilized for energy, being excreted unchanged. This lack of metabolism, combined with its ability to inhibit the digestion of other carbohydrates and potentially modulate lipid metabolism favorably, positions it as a promising low-calorie sugar substitute with potential benefits for weight management and glycemic control.

For researchers and professionals in drug development, the contrasting metabolic fates of these two sugars offer unique opportunities. **L-Psicose** can serve as a valuable tool for studying the effects of sweet taste without the confounding metabolic effects of caloric sugars, while the D-fructose pathway remains a key model for investigating the mechanisms of diet-induced de novo lipogenesis and hepatic insulin resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Psicose - Wikipedia [en.wikipedia.org]
2. A Review: Manufacturing, and Properties of the D-Fructose Epimer D-Allulose (D-Psicose) [scirp.org]
3. Fructose metabolism and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
4. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
5. books.rsc.org [books.rsc.org]

- 6. Fructose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 7. escholarship.org [escholarship.org]
- 8. Failure of d-psicose absorbed in the small intestine to metabolize into energy and its low large intestinal fermentability in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. D-Fructose: Structure, Production, and Applications in Science and Industry - Amerigo Scientific [amerigoscientific.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Fructolysis - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. Fructose drives de novo lipogenesis affecting metabolic health - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The sweet path to metabolic demise: fructose and lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of Dietary Fructose and Hepatic de novo Lipogenesis in Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jstage.jst.go.jp [jstage.jst.go.jp]
- 18. researchgate.net [researchgate.net]
- 19. D-psicose, an epimer of D-fructose, favorably alters lipid metabolism in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. chemimpex.com [chemimpex.com]
- 22. d-Psicose Inhibits Intestinal α -Glucosidase and Suppresses the Glycemic Response after Ingestion of Carbohydrates in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to the Metabolic Pathways of L-Psicose and D-Fructose]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b122136#contrasting-the-metabolic-pathways-of-l-psicose-and-d-fructose>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com